Metipranolol

Description

A beta-adrenergic antagonist effective for both beta-1 and beta-2 receptors. It is used as an antiarrhythmic, antihypertensive, and antiglaucoma agent.

This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1989 and is indicated for glaucoma.

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

Structure

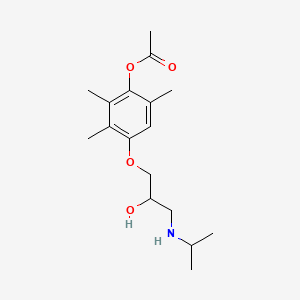

2D Structure

3D Structure

Propriétés

IUPAC Name |

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4/h7,10,15,18,20H,8-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIPXWYNLPYNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046078 | |

| Record name | Metipranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metipranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.73e-01 g/L | |

| Record name | Metipranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metipranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22664-55-7 | |

| Record name | Metipranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22664-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metipranolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metipranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metipranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metipranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METIPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39AL81KEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metipranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105-107 °C, 105 - 107 °C | |

| Record name | Metipranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metipranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metipranolol synthesis pathway and starting materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metipranolol is a non-selective β-adrenergic receptor antagonist utilized primarily in the treatment of glaucoma and ocular hypertension. Its synthesis is a multi-step process involving the formation of an aryloxypropanolamine structure, a common feature among β-blockers. This technical guide provides a detailed overview of the primary synthesis pathway for this compound, including the starting materials, key chemical reactions, and representative experimental protocols. Additionally, it outlines the β-adrenergic signaling pathway that this compound antagonizes, offering a complete picture for researchers in drug discovery and development.

This compound Synthesis Pathway

The most common and industrially viable synthesis of this compound proceeds through a two-step pathway starting from 4-hydroxy-2,3,6-trimethylphenyl acetate. This precursor is first reacted with an epoxide, typically epichlorohydrin, to form a glycidyl ether intermediate. This intermediate is then subjected to aminolysis with isopropylamine to yield the final this compound molecule.

Starting Materials

The primary starting materials for the synthesis of this compound are:

-

4-hydroxy-2,3,6-trimethylphenyl acetate: This is the key aromatic precursor that forms the core structure of this compound.

-

Epichlorohydrin (or (S)-2-(chloromethyl)oxirane): This reagent provides the three-carbon propanolamine backbone.

-

Isopropylamine (propan-2-amine): This amine introduces the isopropylamino group characteristic of many β-blockers.

Synthesis of the Precursor: 4-hydroxy-2,3,6-trimethylphenyl acetate

The starting material, 4-hydroxy-2,3,6-trimethylphenyl acetate, can be synthesized from trimethylhydroquinone through acetylation.

Reaction Scheme:

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are based on established methods for the synthesis of aryloxypropanolamines and should be adapted and optimized for specific laboratory conditions.

Synthesis of 4-hydroxy-2,3,6-trimethylphenyl acetate

Methodology:

-

To a solution of trimethylhydroquinone (1 equivalent) in a suitable solvent such as acetic acid, add acetic anhydride (1.1 equivalents).

-

A catalytic amount of a strong acid, for example, sulfuric acid, can be added to accelerate the reaction.

-

The reaction mixture is stirred at room temperature for several hours or gently heated to ensure complete mono-acetylation.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of this compound

Step 1: Synthesis of 1-(4-acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)

Methodology:

-

4-hydroxy-2,3,6-trimethylphenyl acetate (1 equivalent) is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

A base, typically sodium hydroxide (1.1 equivalents), is added to the solution to form the corresponding phenoxide.

-

Epichlorohydrin (1.2 equivalents) is then added to the reaction mixture.

-

The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with water to remove inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude glycidyl ether intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Synthesis of (RS)-1-(4-acetoxy-2,3,6-trimethylphenoxy)-3-(isopropylamino)propan-2-ol (this compound)

Methodology:

-

The crude 1-(4-acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

-

Isopropylamine (3-5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the epoxide is consumed (monitored by TLC).

-

The excess isopropylamine and solvent are removed by distillation.

-

The resulting crude this compound is then purified. Purification can be achieved by converting the free base into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by recrystallization.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound, based on typical yields for analogous aryloxypropanolamine syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Synthesis of 4-hydroxy-2,3,6-trimethylphenyl acetate | Trimethylhydroquinone, Acetic Anhydride | Acetic Acid, H₂SO₄ (cat.) | 25-50 | 2-4 | 85-95 |

| Synthesis of 1-(4-acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane | 4-hydroxy-2,3,6-trimethylphenyl acetate, Epichlorohydrin | NaOH, Ethanol | Reflux | 4-8 | 80-90 |

| Synthesis of this compound | 1-(4-acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane, Isopropylamine | Ethanol | Reflux | 6-12 | 70-85 |

Signaling Pathway and Mechanism of Action

This compound functions as a non-selective antagonist of β-adrenergic receptors (β1 and β2). These receptors are a class of G protein-coupled receptors (GPCRs) that are activated by catecholamines like epinephrine and norepinephrine. The antagonism of these receptors by this compound leads to a reduction in the production of aqueous humor in the eye, thereby lowering intraocular pressure.

The β-adrenergic signaling pathway that is inhibited by this compound is depicted below:

Figure 1. The β-adrenergic signaling pathway antagonized by this compound.

The diagram above illustrates the canonical Gs-coupled β-adrenergic signaling cascade. The binding of an agonist (epinephrine or norepinephrine) to the β-adrenergic receptor activates the Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response. In the ciliary body of the eye, this pathway is involved in the production of aqueous humor. This compound, by blocking the receptor, prevents this cascade from being initiated, thus reducing aqueous humor production.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental reactions of organic chemistry. This guide provides a comprehensive overview of the synthetic pathway, starting materials, and detailed experimental protocols that can serve as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of both the chemical synthesis and the biological mechanism of action is crucial for the innovation of new and improved therapeutic agents.

An In-depth Technical Guide to the Chemical Structure and Properties of Metipranolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metipranolol is a non-selective β-adrenergic receptor antagonist that has been primarily utilized in ophthalmic preparations for the management of glaucoma and ocular hypertension.[1][2][3][4][5] Its therapeutic effect is mainly attributed to the reduction of aqueous humor production, which in turn lowers intraocular pressure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. It also delves into its pharmacological mechanism of action, associated signaling pathways, and key experimental protocols relevant to its study and development.

Chemical Structure and Identification

This compound is chemically described as (RS)-4-{[-2-hydroxy-3-(isopropylamino)propyl]oxy}-2,3,6-trimethylphenyl acetate. It is a racemic mixture containing one chiral center.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate |

| CAS Number | 22664-55-7 |

| Molecular Formula | C₁₇H₂₇NO₄ |

| Molecular Weight | 309.40 g/mol |

| Chirality | Racemic |

Physicochemical Properties

This compound is a white, crystalline solid. Its physicochemical properties are crucial for its formulation, absorption, and distribution.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 105-107 °C | |

| Solubility | 589 mg/L in water | |

| pKa (Strongest Basic) | 9.67 | |

| LogP | 2.66 |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-hydroxy-2,3,6-trimethylphenyl acetate with an epoxide, followed by reaction with isopropylamine. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound (General Approach)

Step 1: Synthesis of the Epoxide Intermediate

-

To a solution of 4-hydroxy-2,3,6-trimethylphenyl acetate in a suitable solvent (e.g., ethanol or acetone), add a base such as sodium hydroxide or potassium carbonate.

-

Stir the mixture at room temperature to form the corresponding phenoxide salt.

-

Add epichlorohydrin to the reaction mixture, and heat under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude epoxide by column chromatography or distillation under reduced pressure.

Step 2: Synthesis of this compound

-

Dissolve the purified epoxide intermediate in a suitable solvent such as isopropanol.

-

Add an excess of isopropylamine to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess isopropylamine and solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Analytical Methods

The quantification and quality control of this compound in bulk drug and pharmaceutical formulations are typically performed using high-performance liquid chromatography (HPLC) and gas chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the analysis of this compound, especially in the presence of its degradation products.

Experimental Protocol: HPLC Analysis of this compound in Ophthalmic Solutions

The following is a representative HPLC method for the determination of this compound in ophthalmic solutions, based on methods for similar beta-blockers.

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to 3.0 with phosphoric acid. The ratio of acetonitrile to buffer should be optimized to achieve adequate separation (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 278 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25 °C.

-

-

Sample Preparation:

-

Accurately measure a volume of the ophthalmic solution equivalent to a known concentration of this compound.

-

Dilute the sample with the mobile phase to a final concentration within the linear range of the calibration curve.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Forced Degradation Study:

-

To establish the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 60 °C), and photolytic degradation (e.g., exposure to UV light). The developed HPLC method should be able to separate the intact drug from any degradation products.

-

Gas Chromatography (GC)

GC, often coupled with mass spectrometry (GC-MS), provides a highly sensitive and specific method for the determination of this compound, particularly in biological matrices.

Experimental Protocol: GC-MS Analysis of this compound

The following is a general procedure for the GC-MS analysis of this compound, which often requires derivatization to improve its volatility and chromatographic properties.

-

Instrumentation:

-

GC System: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program: An initial temperature of 150 °C, held for 1 minute, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.

-

MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

-

-

Sample Preparation and Derivatization:

-

Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction is typically required to isolate this compound from the matrix.

-

Derivatization: The extracted this compound is derivatized to increase its volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the derivatizing agent at 70 °C for 30 minutes.

-

Pharmacology and Mechanism of Action

This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. This blockade is competitive and reversible. The primary therapeutic effect of this compound in glaucoma is the reduction of intraocular pressure, which is achieved by decreasing the production of aqueous humor. It has no significant intrinsic sympathomimetic activity, membrane-stabilizing activity, or local anesthetic effect at therapeutic concentrations.

Signaling Pathway of Beta-Adrenergic Receptor Blockade

The mechanism of action of this compound involves the inhibition of the canonical G-protein coupled receptor (GPCR) signaling pathway activated by catecholamines like epinephrine and norepinephrine.

Caption: Inhibition of the beta-adrenergic signaling pathway by this compound.

Pharmacokinetics

This compound is rapidly and extensively metabolized, primarily to its active metabolite, deacetylthis compound. The elimination half-life of this compound is approximately 3 hours.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Metabolism | Rapid and complete to deacetylthis compound | |

| Onset of Action (Ophthalmic) | ≤ 30 minutes | |

| Peak Effect (Ophthalmic) | ~ 2 hours | |

| Duration of Action (Ophthalmic) | Up to 24 hours | |

| Elimination Half-Life | ~ 3 hours |

Experimental Workflows

The research and development of a beta-blocker like this compound follows a structured workflow from initial discovery to preclinical and clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. drugs.com [drugs.com]

- 4. Ocular this compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

Metipranolol Pharmacokinetics and Metabolism in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of metipranolol, a non-selective beta-adrenergic receptor blocker, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the preclinical assessment of its efficacy and safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to support further research and development.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been primarily investigated in dogs and rabbits, with limited data available for rats. A key characteristic of this compound is its rapid and extensive conversion to its active metabolite, deacetylthis compound. Consequently, pharmacokinetic studies often focus on the disposition of this active metabolite.

Canine Pharmacokinetics

Limited specific pharmacokinetic parameters for this compound in dogs are available in publicly accessible literature. One study involved the intravenous administration of 0.3 mg/kg of this compound to healthy dogs to investigate its pharmacodynamic effects, but detailed pharmacokinetic data from this study are not provided.

For the related compound metoprolol, intravenous administration in dogs resulted in a terminal half-life of approximately 1.33 hours, a volume of distribution at steady state (Vdss) of 1.04 L/kg, and a total body clearance of 6.55 L/hr[1]. While not directly transferable, these values for a structurally similar beta-blocker can provide a general reference for expected pharmacokinetic behavior in canines.

Rabbit Pharmacokinetics

In rabbits, this compound is primarily studied via topical ocular administration for its intraocular pressure-lowering effects. Following topical application of 0.3% and 0.6% this compound solutions, the drug effectively blocks systemic beta-adrenergic responses, indicating systemic absorption[2].

One study measured the concentration of the active metabolite, deacetylthis compound, in the aqueous humor of rabbits after topical administration. While this provides insights into ocular disposition, it does not offer a complete picture of systemic pharmacokinetics.

Rodent Pharmacokinetics

There is a significant lack of publicly available pharmacokinetic data for this compound specifically in rats. However, extensive research has been conducted on the pharmacokinetics of the related beta-blocker, metoprolol, in this species. Studies on metoprolol in rats have explored the impact of age and genetic strain on its pharmacokinetic parameters, revealing differences in clearance and bioavailability[3][4]. These studies highlight the importance of considering such factors when extrapolating animal data.

Table 1: Summary of Available Pharmacokinetic Information for this compound and Related Beta-Blockers in Animal Models

| Species | Compound | Route of Administration | Dose | Key Findings | Reference |

| Dog | This compound | Intravenous | 0.3 mg/kg | Focus on pharmacodynamic effects, limited PK data. | N/A |

| Dog | Metoprolol | Intravenous | Not Specified | t½: ~1.33 h, Vdss: 1.04 L/kg, CL: 6.55 L/hr | [1] |

| Rabbit | This compound | Topical (ocular) | 0.3% & 0.6% solutions | Systemic absorption confirmed by blockade of beta-adrenergic responses. | |

| Rat | Metoprolol | Oral | Not Specified | AUC 5-fold higher in DA rats compared to Wistar rats. |

Note: This table highlights the limited availability of specific quantitative pharmacokinetic data for this compound in animal models.

Metabolism of this compound

The primary metabolic pathway for this compound across species is deacetylation to its pharmacologically active metabolite, deacetylthis compound. This biotransformation is rapid and extensive.

Metabolic Pathways

Deacetylation: The ester linkage in this compound is hydrolyzed to form deacetylthis compound. This is the principal metabolic conversion.

Further metabolism of deacetylthis compound is likely but has not been extensively characterized in animal models. Based on the metabolism of similar beta-blockers like metoprolol and propranolol, subsequent metabolic steps could involve:

-

O-demethylation

-

Aliphatic hydroxylation

-

Oxidative deamination

-

Glucuronidation

In dogs, the major oxidative metabolic pathways for the related compound metoprolol are O-demethylation and N-dealkylation, with alpha-hydroxylation being a minor pathway. The metabolism of propranolol in dogs has been shown to be stereoselective, with different pathways favored for the (+) and (-) enantiomers.

The following diagram illustrates the primary metabolic pathway of this compound and potential subsequent routes based on the metabolism of similar compounds.

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies in animal models are scarce in the literature. However, a general methodology can be inferred from studies on similar beta-blockers.

General Pharmacokinetic Study Design

A typical pharmacokinetic study in an animal model, such as a dog, would involve the following steps:

-

Animal Model: Healthy, adult male or female dogs (e.g., Beagle) are commonly used. Animals are fasted overnight before drug administration.

-

Drug Administration:

-

Intravenous (IV): A single bolus of this compound solution is administered via a cephalic or saphenous vein.

-

Oral (PO): A tablet or capsule containing a known dose of this compound is administered, followed by a small amount of water to ensure swallowing.

-

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from a catheter placed in a peripheral vein. An automated blood sampling system can be used to facilitate frequent collection.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its metabolite, deacetylthis compound, are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd).

The following diagram outlines a typical workflow for a canine pharmacokinetic study.

Analytical Methodology

LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices. A general procedure would involve:

-

Sample Preparation: Protein precipitation is a common and straightforward method for extracting the analytes from plasma. An organic solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A mobile phase gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with formic acid) is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Conclusion

The available literature on the pharmacokinetics and metabolism of this compound in animal models is limited, with a significant portion of the data pertaining to the related compound, metoprolol. The primary metabolic pathway for this compound is deacetylation to the active metabolite, deacetylthis compound. Further research is warranted to fully characterize the pharmacokinetic profiles of both this compound and deacetylthis compound in common preclinical species such as dogs, rabbits, and rats. Such studies would be invaluable for establishing accurate dose-response relationships and for the successful translation of preclinical findings to clinical applications. The methodologies outlined in this guide, derived from studies on similar compounds, provide a robust framework for conducting future investigations into the disposition of this compound in animal models.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of metoprolol and propranolol in the female DA and female Wistar rat: the female DA rat is not always an animal model for poor metabolizers of CYP2D6 [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Deacetyl-metipranolol: An In-Depth Technical Guide to the Active Metabolite of Metipranolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metipranolol is a non-selective beta-adrenergic receptor antagonist primarily used in ophthalmic preparations to reduce intraocular pressure in patients with glaucoma and ocular hypertension. Following administration, this compound undergoes rapid and complete metabolism, being deacetylated to its active metabolite, deacetyl-metipranolol. This conversion is so swift and thorough that the pharmacokinetic and pharmacodynamic effects observed after this compound administration are predominantly attributable to deacetyl-metipranolol. This guide provides a comprehensive technical overview of deacetyl-metipranolol, focusing on its pharmacological properties, metabolism, and the experimental methodologies employed in its study.

Metabolism of this compound to Deacetyl-metipranolol

The primary metabolic pathway for this compound is its hydrolysis to deacetyl-metipranolol. This biotransformation occurs rapidly, primarily during the first pass through the liver. The reaction involves the cleavage of the acetate ester group from the parent this compound molecule.

Caption: Metabolic conversion of this compound to its active metabolite, Deacetyl-metipranolol.

Pharmacological Activity

The primary pharmacodynamic effect of deacetyl-metipranolol in its clinical application is the reduction of intraocular pressure (IOP). This is achieved by decreasing the production of aqueous humor. The onset of action is typically within 30 minutes, with the maximum effect observed at approximately 2 hours, and the duration of action can extend up to 24 hours.

Signaling Pathway of Beta-Adrenergic Blockade

The mechanism of action involves the competitive inhibition of catecholamines (like epinephrine and norepinephrine) at beta-adrenergic receptors. This prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: Signaling pathway of beta-adrenergic blockade by Deacetyl-metipranolol.

Pharmacokinetic Properties of Deacetyl-metipranolol

Due to the rapid and complete conversion of this compound, most pharmacokinetic studies report data for deacetyl-metipranolol.

| Parameter | Value | Species | Administration | Citation |

| Elimination Half-Life | ~3 hours | Human | Oral | |

| 2.6 - 2.9 hours | Human | Intravenous | ||

| Time to Peak Concentration (tmax) | 50 minutes | Human | Oral | |

| Total Clearance | 1237 ml/min | Human | Intravenous | |

| Renal Clearance | 149 ml/min | Human | Intravenous | |

| Extra-renal Clearance | 1068 ml/min | Human | Intravenous | |

| Volume of Distribution | 3.5 l/kg | Human | Intravenous | |

| Protein Binding | 70% | Human | - | |

| Absolute Bioavailability | ~50% | Human | Oral | |

| Urinary Excretion (unchanged) | ~4% of the dose | Human | Oral |

Experimental Protocols

Determination of Deacetyl-metipranolol in Biological Fluids

A common method for the quantification of deacetyl-metipranolol in plasma and aqueous humor is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

Example Protocol: HPLC Method for Deacetyl-metipranolol in Plasma

This protocol is a generalized representation based on methods for similar beta-blockers.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., a structurally similar beta-blocker not present in the sample).

-

Add a basifying agent (e.g., 1 M NaOH) to adjust the pH.

-

Add an organic extraction solvent (e.g., dichloromethane or a mixture of diethyl ether and dichloromethane).

-

Vortex the mixture for several minutes to ensure thorough extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: Electrochemical or fluorescence detection is often employed for high sensitivity.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of deacetyl-metipranolol spiked into blank plasma.

-

The peak area ratio of deacetyl-metipranolol to the internal standard is plotted against the concentration.

-

The concentration in unknown samples is determined by interpolation from the calibration curve.

-

Caption: Workflow for the determination of Deacetyl-metipranolol in plasma by HPLC.

In Vitro Assessment of Beta-Blocking Activity

The isolated guinea pig atrium preparation is a classical and reliable model to assess the β1-adrenergic blocking activity of a compound.

Protocol: Isolated Guinea Pig Atrium Assay

-

Tissue Preparation:

-

A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

The atria are dissected free from the ventricles and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

The spontaneous beating rate of the atria is recorded using an isometric force transducer connected to a data acquisition system.

-

-

Experimental Procedure:

-

After an equilibration period, a cumulative concentration-response curve to a β-agonist (e.g., isoproterenol) is established to determine the baseline chronotropic response.

-

The tissue is washed, and after the heart rate returns to baseline, a known concentration of the antagonist (deacetyl-metipranolol) is added to the organ bath and allowed to incubate for a specific period.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

-

This process is repeated with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

The rightward shift of the agonist concentration-response curve in the presence of the antagonist is measured.

-

A Schild plot analysis can be performed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value, a measure of the antagonist's potency.

-

Conclusion

Deacetyl-metipranolol is the pharmacologically active entity responsible for the therapeutic effects of this compound. Its rapid and complete formation necessitates that any study of this compound's action is fundamentally a study of deacetyl-metipranolol. While its qualitative role as a non-selective beta-blocker is well-established, further research providing a direct quantitative comparison of its receptor affinity to the parent compound would be beneficial for a more complete understanding of its structure-activity relationship. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other beta-adrenergic antagonists.

In Vitro Neuroprotective Effects of Metipranolol on Retinal Ganglion Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metipranolol, a non-selective β-adrenergic receptor antagonist, has demonstrated neuroprotective properties for retinal neurons in various in vitro models. This technical guide synthesizes the current understanding of this compound's direct effects on retinal ganglion cells (RGCs), independent of its intraocular pressure-lowering capabilities. The primary mechanisms of action appear to be the attenuation of ion influx through voltage-sensitive sodium and calcium channels and potential antioxidant effects. This document provides a comprehensive overview of the experimental evidence, detailed protocols for key assays, and visual representations of the proposed signaling pathways to facilitate further research and development in the field of ocular neuroprotection.

Quantitative Data Summary

The available in vitro data on the neuroprotective efficacy of this compound on retinal neurons is primarily comparative. While specific dose-response data on purified retinal ganglion cells is limited in the reviewed literature, studies on mixed retinal cultures under hypoxic conditions provide valuable insights.

Table 1: Comparative Neuroprotective Efficacy of β-Adrenoceptor Antagonists on Mixed Retinal Neurons under Anoxia [1]

| Compound | Relative Neuroprotective Efficacy |

| Betaxolol | > |

| This compound | > |

| Timolol | (not significant) |

Note: This data is derived from studies on mixed retinal cultures and indicates a qualitative order of efficacy in counteracting anoxia-induced cell loss and viability reduction.[1]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to assess the neuroprotective effects of this compound on retinal ganglion cells.

Retinal Ganglion Cell Culture

A purified culture of RGCs is essential to study the direct effects of this compound. The immunopanning technique is a standard method for isolating RGCs from neonatal rat retinas.

Protocol for Purified Rat Retinal Ganglion Cell Culture

-

Tissue Dissociation: Retinas from postnatal day 6-8 Wistar rats are dissected and dissociated into a single-cell suspension using a papain solution.

-

Macrophage Depletion: The cell suspension is incubated on a petri dish coated with an anti-macrophage antibody to remove contaminating macrophages.

-

RGC Selection: The non-adherent cells are transferred to a new dish coated with an anti-Thy-1 antibody, which is a specific marker for RGCs.

-

Cell Recovery: Adherent RGCs are gently detached and plated onto poly-D-lysine and laminin-coated culture plates or coverslips.

-

Culture Medium: RGCs are maintained in a serum-free defined medium supplemented with neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF) to support their survival.

Cell Viability Assay (Calcein-AM Staining)

This assay is used to quantify the number of viable RGCs after exposure to a stressor (e.g., hypoxia, glutamate excitotoxicity) with and without this compound treatment.

Protocol for Calcein-AM Viability Assay

-

Treatment: Cultured RGCs are subjected to the desired stress condition in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 12-24 hours).

-

Staining: The culture medium is replaced with a solution containing Calcein-AM (e.g., 2 µM) and incubated for 30 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeant dye that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.

-

Imaging: The viable (green fluorescent) cells are visualized and counted using a fluorescence microscope.

-

Quantification: Cell viability is expressed as the percentage of viable cells in the treated groups compared to the untreated control group.

Apoptosis Assay (TUNEL Staining)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in RGCs.

Protocol for TUNEL Assay

-

Cell Fixation: After treatment, cultured RGCs are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

-

Permeabilization: The cells are permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

Labeling: The cells are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.

-

Counterstaining: The cell nuclei can be counterstained with a fluorescent DNA stain like DAPI (4',6-diamidino-2-phenylindole) to visualize the total number of cells.

-

Imaging and Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.

Intracellular Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in RGCs in response to stimuli and to assess the inhibitory effect of this compound.

Protocol for Fura-2 AM Calcium Imaging

-

Dye Loading: Cultured RGCs are incubated with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) for 45-60 minutes at 37°C.

-

Washing: The cells are washed with a balanced salt solution to remove extracellular dye.

-

Imaging Setup: The culture dish is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation and Recording: A baseline [Ca²⁺]i is recorded before stimulating the cells with an agent that induces calcium influx (e.g., high potassium, glutamate). The effect of this compound is assessed by pre-incubating the cells with the drug before stimulation.

-

Data Analysis: The ratio of Fura-2 fluorescence emission at 510 nm when excited at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

Quantification of Thy-1 mRNA Levels

As Thy-1 is predominantly expressed in RGCs within the retina, its mRNA level can serve as an indicator of RGC health and survival.[2]

Protocol for RT-qPCR of Thy-1 mRNA

-

RNA Extraction: Total RNA is extracted from cultured RGCs using a suitable RNA isolation kit.

-

Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for Thy-1 and a reference gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of Thy-1 mRNA is calculated using the comparative Ct (ΔΔCt) method. A decrease in Thy-1 mRNA levels would suggest RGC stress or death.

Proposed Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound on retinal ganglion cells are thought to be mediated through at least two primary pathways: the inhibition of voltage-gated ion channels and antioxidant activity.

Inhibition of Voltage-Gated Calcium and Sodium Channels

This compound, similar to betaxolol, is proposed to directly block voltage-gated calcium and sodium channels on the RGC membrane.[1] This action is independent of its β-adrenergic receptor antagonism. By reducing the influx of Ca²⁺ and Na⁺ during periods of cellular stress (e.g., hypoxia, excitotoxicity), this compound can prevent the downstream detrimental effects of ionic imbalance, such as mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death.

Potential Antioxidant Signaling Pathway

While direct evidence in RGCs is pending, the antioxidant properties of this compound observed in other retinal cells suggest a potential role for the Nrf2-ARE pathway. Oxidative stress leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their transcription and the production of protective antioxidant enzymes. This compound may promote this pathway, thereby enhancing the cell's ability to combat oxidative stress.

Experimental Workflow

A logical workflow for investigating the in vitro neuroprotective effects of this compound on RGCs is outlined below.

References

Metipranolol's Role in Reducing Oxidative Stress in Ocular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a significant contributor to the pathogenesis of various ocular diseases, including glaucoma and age-related macular degeneration (AMD). It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. This leads to cellular damage, particularly to lipids, proteins, and DNA, culminating in cell death and tissue degeneration. Metipranolol, a non-selective β-adrenergic antagonist primarily used to lower intraocular pressure in glaucoma, has demonstrated significant antioxidant properties that are independent of its β-blocking activity. This technical guide provides an in-depth review of the current scientific evidence detailing this compound's role in mitigating oxidative stress in ocular tissues, with a primary focus on its effects within the retina. We present quantitative data on its efficacy, detailed experimental protocols for assessing its antioxidant capacity, and visual representations of the implicated cellular pathways and experimental workflows.

Introduction

The eye is particularly vulnerable to oxidative stress due to its high oxygen consumption, exposure to light, and the high concentration of polyunsaturated fatty acids in the retina. In conditions like glaucoma, oxidative damage to the trabecular meshwork (TM) can impair aqueous humor outflow, while in the retina, it contributes to the demise of retinal ganglion cells (RGCs) and photoreceptors.[1] While this compound's primary mechanism of action in glaucoma is the reduction of aqueous humor production, a growing body of evidence highlights its direct protective effects against oxidative damage.[2][3] Studies have shown that this compound and its active metabolite, desacetylthis compound, can directly scavenge free radicals, thereby reducing lipid peroxidation and preventing apoptosis in vital ocular cells.[2][4] This guide synthesizes the key findings, experimental methodologies, and mechanistic insights into this protective function.

Quantitative Efficacy of this compound as an Antioxidant

The antioxidant capacity of this compound and its metabolite has been quantified primarily through the inhibition of induced lipid peroxidation. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibition of Iron/Ascorbate-Induced Lipid Peroxidation in Rat Brain Homogenates

| Compound | IC₅₀ (μM) | Oxidative Stimulant | Tissue Source | Reference |

| This compound | 6.9 | Iron/Ascorbate | Rat Brain | |

| Desacetylthis compound | 1.1 | Iron/Ascorbate | Rat Brain |

IC₅₀ represents the concentration required to inhibit 50% of the lipid peroxidation.

Table 2: Inhibition of Sodium Nitroprusside (SNP)-Induced Lipid Peroxidation

| Compound | IC₅₀ (μM) | Oxidative Stimulant | Tissue Source | Reference |

| This compound | 25.1 | Sodium Nitroprusside (SNP) | Rat Brain | |

| Desacetylthis compound | 2.6 | Sodium Nitroprusside (SNP) | Rat Brain |

These data demonstrate that both this compound and, more potently, its active metabolite desacetylthis compound, are effective inhibitors of lipid peroxidation induced by different oxidative stressors. Notably, their efficacy is comparable to that of Trolox, a well-known vitamin E analog and reference antioxidant.

Mechanistic Insights: Signaling Pathways and Cellular Effects

Current evidence suggests that this compound's primary antioxidant mechanism is direct free radical scavenging, which interrupts the cascade of lipid peroxidation. This action, in turn, prevents the activation of downstream apoptotic pathways in retinal cells.

Direct Scavenging and Inhibition of Apoptosis

Oxidative insults, such as those induced by sodium nitroprusside (SNP) or zinc, trigger apoptosis in photoreceptor and retinal pigment epithelial (RPE) cells. This compound has been shown to blunt these effects by preventing the activation of key apoptotic markers. Specifically, in retinas treated with an oxidative stressor, this compound co-treatment was found to reduce the cleavage and activation of caspase-3 and prevent the breakdown of Poly (ADP-ribose) polymerase (PARP).

Caption: this compound's protective mechanism against oxidative stress-induced apoptosis in retinal cells.

Effects on Trabecular Meshwork and Other Antioxidant Enzymes

While the evidence for this compound's antioxidant effects in the retina is robust, there is a notable lack of direct research on its impact on the trabecular meshwork (TM). General studies suggest that oxidative stress contributes to TM cell loss and dysfunction in glaucoma and that some beta-blockers may reduce these changes, but specific data for this compound are absent. Similarly, there is no current evidence to suggest that this compound's antioxidant effects are mediated through the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, or glutathione peroxidase (GPx), or via activation of transcription factors like Nrf2. Its protective role appears to be primarily through direct chemical scavenging of reactive species.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound in ocular tissues.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.

Materials:

-

Tissue homogenate (e.g., retina, brain) in 0.9% saline.

-

Oxidative stimulant solution (e.g., 25 μM FeCl₂/100 μM ascorbate or 100 μM SNP).

-

This compound/Desacetylthis compound solutions of varying concentrations.

-

8.1% (w/v) Sodium Dodecyl Sulfate (SDS).

-

20% (v/v) Acetic acid solution (pH 3.5).

-

0.8% (w/v) Thiobarbituric acid (TBA).

-

Spectrophotometer.

Procedure:

-

Prepare tissue homogenates by homogenizing the tissue in cold saline, followed by centrifugation at 1000g for 10 minutes at 4°C. Use the resulting supernatant.

-

In a test tube, pre-incubate 0.5 mL of the supernatant with 0.3 mL of saline (containing the desired concentration of this compound or vehicle) for 5 minutes at 37°C.

-

Initiate lipid peroxidation by adding 0.1 mL of the oxidative stimulant solution.

-

Incubate the mixture for 45 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice.

-

Sequentially add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid, and 1.5 mL of 0.8% TBA to the reaction mixture.

-

Incubate the mixture in a boiling water bath (95-100°C) for 30-60 minutes to develop the pink chromogen.

-

Cool the tubes on ice and centrifuge at 1,500g for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify TBARS concentration against a standard curve prepared with MDA.

TUNEL Assay for Apoptosis Detection in Retinal Sections

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Paraffin-embedded or frozen retinal tissue sections on slides.

-

Xylene and graded ethanol series (100% to 70%).

-

Proteinase K (20 μg/mL).

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., biotin-16-dUTP).

-

Fluorescent label (e.g., streptavidin-FITC).

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Deparaffinization and Rehydration: If using paraffin sections, deparaffinize with xylene and rehydrate through a graded ethanol series to water.

-

Permeabilization: Incubate sections with Proteinase K working solution for 10-15 minutes at 37°C to expose DNA ends. Rinse thoroughly with PBS.

-

Equilibration: Pre-incubate sections with an equilibration buffer provided in commercial kits for 10 minutes.

-

Labeling: Incubate each section with 50-100 μL of the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.

-

Stopping the Reaction: Terminate the reaction by washing the slides with a stop/wash buffer (e.g., saline-sodium citrate).

-

Detection: If using an indirect method (e.g., biotin-dUTP), incubate with a fluorescently-labeled streptavidin conjugate for 30 minutes at room temperature.

-

Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.

-

Mounting and Visualization: Mount the slides with an antifade mounting medium and visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will fluoresce at the appropriate wavelength.

References

- 1. Effects of beta-blockers on the concentration and oxidizability of plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates lipid peroxidation in rat brain: a comparative study with other antiglaucoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. The beta-adrenergic receptor antagonist this compound blunts zinc-induced photoreceptor and RPE apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Metipranolol: A Comprehensive Technical Guide to Basic Research Applications Beyond Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metipranolol is a non-selective beta-adrenergic receptor antagonist primarily known for its application in the treatment of glaucoma and ocular hypertension.[1][2] Its mechanism of action in reducing intraocular pressure is attributed to a decrease in aqueous humor production.[1] However, a growing body of basic research has unveiled a range of pharmacological activities for this compound that extend beyond its ophthalmic use. These investigations highlight its potential in neuroprotection, as an antioxidant, and in the burgeoning field of cancer therapeutics. This technical guide provides an in-depth overview of these non-glaucoma-related basic research applications of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Neuroprotective Effects of this compound

Emerging evidence suggests that this compound possesses neuroprotective properties, particularly in the context of retinal neurons. This activity appears to be independent of its beta-adrenergic blocking capabilities and is instead linked to the modulation of ion channel activity.

Mechanism of Neuroprotection: Blockade of Sodium and Calcium Channels

The neuroprotective effect of this compound is thought to be mediated through the blockade of voltage-gated sodium and calcium channels.[3][4] In conditions of ischemia-reperfusion injury, excessive influx of sodium and calcium ions into neurons is a key driver of excitotoxicity and subsequent apoptosis. This compound, along with other beta-blockers like betaxolol and timolol, has been shown to attenuate this detrimental ion influx.

Studies comparing the neuroprotective efficacy of different beta-blockers in vitro have suggested an order of betaxolol > this compound > timolol, which correlates with their ability to reduce neuronal calcium and sodium entry.

Experimental Evidence and Methodologies

1.2.1. In Vivo Ischemia-Reperfusion Model

A common in vivo model to study retinal neuroprotection involves inducing transient ischemia by elevating intraocular pressure, followed by reperfusion. The protective effect of topically applied this compound is then assessed using electroretinography (ERG) and by measuring the levels of retinal ganglion cell markers like Thy-1 mRNA.

Experimental Protocol: Electroretinography (ERG) in a Rat Model of Ischemia-Reperfusion

-

Animal Model: Adult rats are anesthetized.

-

Ischemia Induction: The anterior chamber of the eye is cannulated with a needle connected to a saline reservoir. The intraocular pressure is raised to a high level (e.g., 110 mmHg) for a defined period (e.g., 60 minutes) to induce ischemia.

-

Reperfusion: The pressure is normalized to allow for retinal reperfusion.

-

Drug Administration: this compound (e.g., 0.6% solution) or a vehicle is applied topically at specified time points before or after ischemia.

-

ERG Recording: At a set time post-reperfusion (e.g., 24 or 72 hours), ERGs are recorded. Animals are dark-adapted, and a contact lens electrode is placed on the cornea. Full-field flash ERGs are recorded in response to light stimuli of varying intensities. The amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) are measured. A reduction in the ischemia-induced decrease in a- and b-wave amplitudes in the this compound-treated group compared to the vehicle group indicates neuroprotection.

1.2.2. In Vitro Anoxia Model

Mixed retinal cell cultures can be subjected to anoxic conditions to simulate ischemic injury in vitro. The neuroprotective effect of this compound is quantified by assessing cell viability and the survival of specific neuronal populations, such as GABAergic neurons.

Experimental Protocol: Immunocytochemistry for Thy-1 in Retinal Ganglion Cells

-

Tissue Preparation: Rat retinas are dissected and fixed in a suitable fixative (e.g., 4% paraformaldehyde).

-

Cryosectioning: The fixed retinas are cryoprotected in sucrose solutions and then sectioned using a cryostat.

-

Immunostaining:

-

The retinal sections are incubated with a blocking solution to prevent non-specific antibody binding.

-

Sections are then incubated with a primary antibody against Thy-1, a specific marker for retinal ganglion cells.

-

After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is applied.

-

-

Imaging: The sections are mounted and visualized using a fluorescence microscope. A decrease in the loss of Thy-1 positive cells in the this compound-treated group compared to the control group indicates neuroprotection of retinal ganglion cells.

Signaling Pathway

The neuroprotective action of this compound, by blocking voltage-gated sodium and calcium channels, interrupts the downstream signaling cascade leading to excitotoxicity and apoptosis.

Antioxidant Properties of this compound

This compound and its primary active metabolite, desacetylthis compound, have demonstrated significant antioxidant activity. This property is attributed to their ability to scavenge reactive oxygen and nitrogen species, thereby mitigating oxidative stress-induced cellular damage.

Mechanism of Antioxidant Action

This compound and desacetylthis compound can directly scavenge free radicals, a mechanism that has been shown to be effective in reducing lipid peroxidation. This antioxidant capacity is not a common feature of all beta-blockers used in glaucoma treatment, making it a distinguishing characteristic of this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of this compound and its metabolite has been quantified using various in vitro assays.

| Compound | Assay | IC50 (µM) | Source |

| This compound | Iron/Ascorbate-induced lipid peroxidation (rat brain) | 6.9 | |

| Desacetylthis compound | Iron/Ascorbate-induced lipid peroxidation (rat brain) | 1.1 | |

| This compound | SNP-induced lipid peroxidation (rat brain) | 25.1 | |

| Desacetylthis compound | SNP-induced lipid peroxidation (rat brain) | 2.6 |

Experimental Methodology: TBARS Assay for Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of this process.

Experimental Protocol: TBARS Assay on Retinal Homogenates

-

Sample Preparation: Retinal tissue is homogenized in a suitable buffer (e.g., ice-cold PBS).

-

Induction of Lipid Peroxidation: An oxidizing agent, such as iron/ascorbate or sodium nitroprusside (SNP), is added to the homogenate to induce lipid peroxidation.

-

Drug Incubation: Different concentrations of this compound, desacetylthis compound, or other test compounds are added to the reaction mixture.

-

TBA Reaction: Thiobarbituric acid (TBA) reagent is added to the samples, followed by incubation at high temperature (e.g., 95°C) for a specific duration (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.

-

Measurement: After cooling, the absorbance of the resulting pink-colored product is measured spectrophotometrically at approximately 532 nm.

-

Quantification: The concentration of TBARS is calculated using a standard curve generated with a known concentration of MDA. A decrease in TBARS formation in the presence of this compound indicates its ability to inhibit lipid peroxidation.

Attenuation of Oxidant-Induced Apoptosis

The antioxidant properties of this compound are linked to its ability to protect cells from apoptosis induced by oxidative stress. Studies have shown that this compound can blunt the activation of key apoptotic proteins like caspase-3 and modulate the expression of the Bcl-2 family of proteins.

Potential Anticancer Applications

The role of beta-blockers in cancer therapy is an area of active investigation. While research on this compound in this context is less extensive than for other beta-blockers like propranolol, preliminary studies on related compounds suggest potential anticancer effects.

Effects on Cancer Cell Viability and Proliferation

Studies on non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) have shown that the beta-blocker metoprolol can reduce cell viability and induce apoptosis. While direct data for this compound is limited, the findings with metoprolol suggest a potential class effect that warrants further investigation for this compound.

| Beta-Blocker | Cell Line | Effect | EC50 (µM) | Source |

| Metoprolol | A549, H1299 | Induces apoptosis | ~50 (induces apoptosis) |

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. Research on other beta-blockers has demonstrated an inhibitory effect on these processes. For instance, propranolol has been shown to reduce the migration of breast (MCF7), colon (HT-29), and hepatocellular (HepG2) cancer cells.

Experimental Protocol: Wound Healing/Migration Assay

-

Cell Culture: Cancer cells are grown to a confluent monolayer in a multi-well plate.

-

Creating the "Wound": A sterile pipette tip or a specialized insert is used to create a cell-free gap in the monolayer.

-

Treatment: The cells are incubated with various concentrations of this compound or a vehicle control.

-

Imaging: Images of the "wound" are captured at time zero and at regular intervals thereafter (e.g., every 12 or 24 hours).

-

Analysis: The area of the gap is measured over time. A slower rate of closure in the this compound-treated wells compared to the control indicates an inhibition of cell migration.

Modulation of Apoptotic Pathways

Beta-blockers may exert their anticancer effects by inducing apoptosis in cancer cells. This often involves the modulation of key regulatory proteins in the apoptotic cascade, such as the Bcl-2 family and caspases. For example, propranolol has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and caspase-9.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

-

Cell Lysis: Cancer cells treated with this compound or control are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. Changes in the protein levels between treated and control samples can then be quantified.

Cardiovascular Research Applications

While primarily used ophthalmically, systemic absorption of this compound can occur, leading to cardiovascular effects that have been the subject of research.

Effects on Heart Rate and Blood Pressure

Studies in healthy volunteers and asthmatic patients have investigated the systemic cardiovascular effects of topical this compound. In healthy individuals, this compound eye drops (0.1% and 0.3%) did not significantly alter resting heart rate or blood pressure. However, in asthmatic patients, both carteolol and this compound eye drops caused a decrease in heart rate in a significant number of subjects. This compound was also observed to lower the forced expiratory volume in one second (FEV1) more than carteolol in this patient group.

Cardioprotective Effects in Ischemia

Preclinical studies in animal models have suggested a cardioprotective effect of this compound in the context of myocardial ischemia. In a study on anesthetized dogs, pretreatment with this compound significantly improved myocardial metabolic variables, including mitochondrial respiration and oxidative phosphorylation, following induced ischemia.

Conclusion

The basic research applications of this compound extend significantly beyond its established role in glaucoma management. Its neuroprotective effects, mediated by the blockade of sodium and calcium channels, present a promising avenue for the development of therapies for retinal neurodegenerative diseases. The notable antioxidant activity of this compound and its active metabolite, desacetylthis compound, suggests a potential role in mitigating diseases with an oxidative stress component. Furthermore, while more research is needed to specifically delineate the anticancer effects of this compound, the broader evidence for beta-blockers in oncology indicates that this is a worthy area of future investigation. The cardiovascular effects of this compound also continue to be of interest, particularly its potential for cardioprotection. This technical guide summarizes the current state of non-glaucoma basic research on this compound, providing a foundation for further scientific inquiry and drug development efforts.

References

Metipranolol: A Technical Guide to its Receptor Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metipranolol is a non-selective β-adrenergic receptor antagonist utilized primarily in the management of elevated intraocular pressure.[1][2] This technical guide provides an in-depth analysis of its receptor binding affinity and selectivity profile, drawing upon available preclinical data. The document outlines the quantitative binding characteristics of this compound at its primary targets, the β1 and β2-adrenergic receptors. Due to a lack of comprehensive publicly available data for this compound's off-target profile, this guide incorporates binding data for the archetypal non-selective β-blocker, Propranolol, to provide a comparative context for potential off-target interactions. Detailed experimental methodologies for key binding and functional assays are provided, alongside visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological properties.

Receptor Binding Affinity and Selectivity Profile